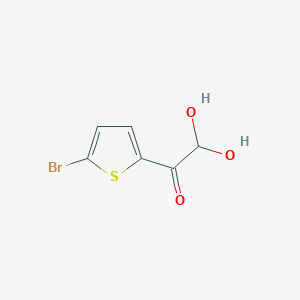

1-(5-溴噻吩-2-基)-2,2-二羟基乙酮

描述

The compound “1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone” contains a bromothiophene moiety and a dihydroxyethanone group . Bromothiophenes are aromatic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with a bromine atom . Dihydroxyethanone, also known as glycolaldehyde, is the smallest possible molecule that contains both an aldehyde and a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromothiophene ring and a dihydroxyethanone group. The bromine atom would add significant weight to the molecule, and the presence of the two hydroxyl groups could lead to interesting hydrogen bonding properties .Chemical Reactions Analysis

The bromine atom on the thiophene ring makes it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group in dihydroxyethanone is also quite reactive and can undergo a variety of reactions such as nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound might have moderate polarity due to the presence of polar C-O and C=O bonds. The bromine atom would contribute to the overall molecular weight of the compound .科学研究应用

合成和生物活性

无溶剂合成基于5-溴噻吩的3,4-二氢嘧啶-2-(1H)-(硫)酮展示了这种化合物在生成具有显著抗菌和抗真菌活性的产物方面的多功能性。该研究突出了在无需复杂分离技术的情况下获得纯产品的便利性,表明其在药物发现和开发过程中的潜力 (Sharma et al., 2022)。

电化学分析

1-(5-溴噻吩-2-基)-2,2-二羟基乙酮已被用作高效液相色谱分析的电活性标记试剂。这种应用突显了它在精确和敏感地检测药物配方中的化学杂质方面的实用性,展示了它在确保药物纯度和安全性方面的作用 (Bousquet et al., 1997)。

先进材料开发

对于电致变色应用的共轭共聚物的研究揭示了使用5-溴噻吩衍生物来创建具有有前途的电子性能的聚合物。这些材料在先进电致变色器件的开发中表现出显著潜力,表明1-(5-溴噻吩-2-基)-2,2-二羟基乙酮在材料科学中的广泛适用性 (Shi et al., 2016)。

光伏增强

该化合物已被整合到体异质结有机光伏器件的有源层中,以提高器件性能。这突显了它对提高太阳能电池效率的贡献,通过改善电荷分离和传输,标志着它在可再生能源技术中的重要性 (Chen et al., 2012)。

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

Based on the structure of the compound, it may be involved in various biochemical reactions, including redox reactions, signal transduction pathways, and enzymatic reactions .

Pharmacokinetics

Based on its chemical structure, it is likely that the compound is absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

Based on the known effects of similar compounds, it may influence cellular signaling, enzyme activity, and gene expression, leading to various physiological effects .

Action Environment

The action, efficacy, and stability of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, extreme temperatures or pH levels may affect the stability of the compound, while the presence of other compounds may influence its efficacy through competitive or non-competitive interactions .

安全和危害

属性

IUPAC Name |

1-(5-bromothiophen-2-yl)-2,2-dihydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURJBJVXFHMXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680556 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone | |

CAS RN |

852619-28-4 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522521.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)